molecular formula C19H23N3O6 B13208972 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid

2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid

Cat. No.: B13208972
M. Wt: 389.4 g/mol
InChI Key: VVQBHQPUNJVWTJ-IAXJKZSUSA-N
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Description

2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid typically involves multiple steps, including the formation of the pyrrolo[2,1-c][1,4]benzodiazepine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the acetic acid moiety and the 2-methylpropan-2-yl)oxycarbonylamino group through various chemical reactions such as esterification and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.

Scientific Research Applications

2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-c][1,4]benzodiazepine derivatives and acetic acid analogs. Examples include:

Uniqueness

The uniqueness of 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid

InChI

InChI=1S/C19H23N3O6/c1-19(2,3)28-18(27)20-11-8-14-17(26)22(10-15(23)24)13-7-5-4-6-12(13)16(25)21(14)9-11/h4-7,11,14H,8-10H2,1-3H3,(H,20,27)(H,23,24)/t11?,14-/m0/s1

InChI Key

VVQBHQPUNJVWTJ-IAXJKZSUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O

Origin of Product

United States

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